Chloromethyl 5-methyl-2-furyl ketone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(5-methylfuran-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-5-2-3-7(10-5)6(9)4-8/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHJEWOPQMOFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304938 | |
| Record name | 2-Chloro-1-(5-methylfuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81805-55-2 | |
| Record name | Chloromethyl 5-methyl-2-furyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081805552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC168430 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-(5-methylfuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethyl 5-methyl-2-furyl ketone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVT34KJ3KH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Reactivity and Transformation Pathways of Chloromethyl 5 Methyl 2 Furyl Ketone
Nucleophilic Substitution Reactions of the Chloromethyl Group
The chloromethyl group (-CH₂Cl) attached to the furan (B31954) ring is an excellent electrophilic site, susceptible to nucleophilic substitution reactions (Sₙ2). The chlorine atom, being a good leaving group, is readily displaced by a wide variety of nucleophiles. This reactivity is analogous to that of benzylic halides due to the stabilization of the transition state by the adjacent furan ring.
Reactivity with Alcohols and Alkoxide Species
Chloromethyl 5-methyl-2-furyl ketone reacts with alcohols and their corresponding conjugate bases, alkoxides, to yield ether derivatives. These reactions typically proceed via a Williamson ether synthesis mechanism.
In the presence of a non-nucleophilic base, alcohols (R-OH) are deprotonated to form more potent alkoxide nucleophiles (R-O⁻). The alkoxide then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a new carbon-oxygen bond. The reaction is generally carried out in a suitable polar aprotic solvent. The reactivity with alkoxides is significantly higher than with neutral alcohols. Studies on the related compound 5-(chloromethyl)furfural show that its derivatives readily undergo substitution with alcohols. escholarship.org For instance, the synthesis of ethyl 5-(chloromethyl)furan-2-carboxylate from its corresponding acid chloride involves a reaction with ethanol (B145695) at 50 °C, demonstrating the susceptibility of the furan-adjacent chloromethyl group to alcohol-based nucleophiles. escholarship.org
Table 1: Representative Nucleophilic Substitution with Alcohols/Alkoxides
| Nucleophile | Reagent Example | Product | Typical Conditions |
|---|---|---|---|
| Methoxide | Sodium Methoxide (NaOCH₃) | (5-Methyl-2-furyl)(methoxymethyl)ketone | Methanol (B129727), Room Temp |
| Ethoxide | Sodium Ethoxide (NaOCH₂CH₃) | (Ethoxymethyl)(5-methyl-2-furyl)ketone | Ethanol, Reflux |
This table presents expected products based on standard Williamson ether synthesis principles.
Amination Reactions and Formation of Furan-Appended Amines
The chloromethyl group readily undergoes amination upon reaction with ammonia (B1221849), primary amines, or secondary amines. These reactions provide a direct route to various furan-appended amines, which are valuable building blocks in medicinal chemistry and materials science. mdpi.com The reaction mechanism is a standard Sₙ2 displacement of the chloride ion by the nitrogen nucleophile.
With ammonia, the initial product is the primary amine, 2-(aminomethyl)-5-methylfuryl ketone. However, this product can act as a nucleophile itself, potentially leading to over-alkylation and the formation of secondary and tertiary amine by-products. To favor the formation of the primary amine, a large excess of ammonia is typically used. The reductive amination of furanic aldehydes and ketones is a well-established method for synthesizing furan-containing amines, indicating the stability of the furan ring under these conditions. mdpi.com The direct substitution of the chloromethyl group offers a more direct pathway, avoiding the need for a reducing agent.
Table 2: Products from Amination Reactions | Nucleophile | Reagent Example | Product Structure | Product Name | | :--- | :--- | :--- | :--- | | Ammonia | NH₃ (aq. or gas) | 2-(Aminomethyl)-5-methylfuryl ketone | | Primary Amine | Methylamine (CH₃NH₂) | 2-((Methylamino)methyl)-5-methylfuryl ketone | | Secondary Amine | Dimethylamine ((CH₃)₂NH) | 2-((Dimethylamino)methyl)-5-methylfuryl ketone |
This table illustrates typical products from the amination of the chloromethyl group.
Thiolation and Related Sulfur Nucleophile Interventions
Sulfur-based nucleophiles, such as thiols (mercaptans) and their conjugate bases (thiolates), are highly effective for displacing the chloride from the chloromethyl group. libretexts.org Thiols are generally more nucleophilic than their corresponding alcohols, and the reactions proceed efficiently to form thioethers (sulfides). libretexts.org
The reaction of this compound with a thiol (R-SH) in the presence of a weak base (e.g., triethylamine) or with a pre-formed thiolate salt (e.g., sodium thiomethoxide, NaSCH₃) yields the corresponding 2-((alkylthio)methyl)-5-methylfuryl ketone. This transformation is a robust method for introducing sulfur-containing functionalities.
Research Findings:
High Nucleophilicity: Sulfur nucleophiles are significantly more potent than oxygen nucleophiles, leading to faster reaction rates and higher yields under milder conditions. libretexts.org
Product Formation: The reaction with sodium sulfide (B99878) (Na₂S) can be used to synthesize the corresponding dithioether, linking two furan ketone units via a sulfur bridge.
Thiourea (B124793) Pathway: Reaction with thiourea followed by hydrolysis provides an alternative route to the corresponding thiol, (5-acetyl-2-furyl)methanethiol.
Cyanide and Organocyanide Additions to Carbonyl and Chloromethyl Centers
The cyanide ion (CN⁻) is an ambident nucleophile that can react at either the chloromethyl center or the ketone carbonyl group. The reaction pathway is highly dependent on the reaction conditions.
Substitution at the Chloromethyl Center (Sₙ2): In polar aprotic solvents (e.g., DMSO, acetone), the cyanide ion preferentially acts as a nucleophile to displace the chloride, which is a good leaving group. This Sₙ2 reaction yields 3-(5-methyl-2-furyl)-3-oxopropanenitrile. This reaction is favored because the chloride is a better leaving group than the alkoxide that would be formed from carbonyl addition. youtube.com
Addition to the Ketone Carbonyl: In the presence of an acid catalyst (e.g., HCN or an acid with NaCN), nucleophilic addition to the carbonyl group can occur, leading to the formation of a cyanohydrin. youtube.com The initial product would be 2-chloro-1-(2-(cyano(hydroxy)methyl)-5-methylfuran). However, due to the high reactivity of the chloromethyl group, this pathway is less common unless the substitution reaction is sterically hindered or electronically disfavored.
Transformations Involving the Ketone Carbonyl Functionality
The ketone carbonyl group is an electrophilic center that undergoes nucleophilic addition reactions. masterorganicchemistry.com The carbon atom of the C=O bond is sp² hybridized and has a partial positive charge, making it a target for various nucleophiles. libretexts.org
Nucleophilic Addition Reactions (e.g., Hydride, Organometallic Reagents)
Strong nucleophiles, such as hydride ions and organometallic reagents, readily add to the ketone carbonyl, forming an alcohol after a workup step. youtube.com
Hydride Reduction: Reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common sources of hydride ions (H⁻). youtube.com The hydride attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. A subsequent acidic or aqueous workup protonates the alkoxide to yield the corresponding secondary alcohol, 1-(5-methyl-2-furyl)-2-chloroethanol. rsc.org LiAlH₄ is a much stronger reducing agent than NaBH₄. It is important to note that these powerful reducing agents can also potentially reduce the chloromethyl group, although reduction of a carbonyl is typically faster.
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent carbon-based nucleophiles. msu.edu They add to the ketone to form a new carbon-carbon bond. The reaction produces a tertiary alcohol after workup. youtube.comyoutube.com For example, reaction with methylmagnesium bromide (CH₃MgBr) followed by an acidic workup would yield 1-(5-methyl-2-furyl)-1-methyl-2-chloroethanol. A key consideration is that Grignard reagents add twice to acid chlorides, but only once to ketones. youtube.com
Less reactive organometallic reagents, such as Gilman reagents (lithium dialkylcuprates, R₂CuLi), can also be used. youtube.com These are softer nucleophiles and are known to react with acid chlorides but are generally less reactive towards ketones compared to Grignard reagents. youtube.com
Table 3: Nucleophilic Addition to the Ketone Carbonyl
| Reagent Type | Reagent Example | Initial Intermediate | Final Product (after workup) | Product Class |
|---|---|---|---|---|
| Hydride | Sodium Borohydride (NaBH₄) | Alkoxide | 1-(5-Methyl-2-furyl)-2-chloroethanol | Secondary Alcohol |
| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | Magnesium Alkoxide | 1-(5-Methyl-2-furyl)-1-methyl-2-chloroethanol | Tertiary Alcohol |
This table summarizes the outcomes of key nucleophilic addition reactions at the ketone functional group.
Formation of Imines, Oximes, and Hydrazones
The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form corresponding imines (and their derivatives like Schiff bases), oximes, and hydrazones. These reactions are fundamental transformations of the ketone functional group.
Imines: Reaction with primary amines yields N-substituted imines. Due to the presence of the α-chloro group, these α-halo imines can serve as masked versions of the parent ketone, allowing for transformations that might not be possible otherwise. wikipedia.org
Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) results in the formation of the corresponding oxime. This reaction is a common method for the derivatization and characterization of ketones. nih.gov
Hydrazones: Reaction with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine) produces hydrazones. nih.gov Hydrazones are a class of compounds with significant interest in medicinal chemistry and can serve as intermediates for further synthetic modifications. nih.gov
These condensation reactions typically proceed via nucleophilic attack on the carbonyl carbon, followed by dehydration to form the C=N double bond.
Table 1: Condensation Reactions of the Carbonyl Group
| Reactant | Product Class | General Structure of Product |
|---|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) | |
| Hydroxylamine (NH₂OH) | Oxime |
Enolization and Enolate Chemistry: Alpha-Carbon Reactivity
The presence of the carbonyl group renders the protons on the α-carbon (the chloromethyl group) acidic, facilitating their removal to form an enolate ion. masterorganicchemistry.comidc-online.com This process, known as enolization, is a key determinant of the molecule's reactivity. leah4sci.com
Enol/Enolate Formation: The ketone can exist in equilibrium with its enol tautomer, a process catalyzed by either acid or base. leah4sci.comchemistrysteps.com In the presence of a base, the α-proton can be abstracted to form a nucleophilic enolate anion. masterorganicchemistry.com The stability of the enolate is enhanced by resonance delocalization of the negative charge onto the carbonyl oxygen. masterorganicchemistry.com
Alpha-Carbon Reactivity: The α-carbon in the enolate form is highly nucleophilic and can react with various electrophiles. masterorganicchemistry.com However, the primary reactivity at the α-carbon of this compound is dominated by the presence of the chlorine atom, which is a good leaving group. chemistrysteps.com This facilitates nucleophilic substitution reactions where the chlorine is displaced by a nucleophile. wikipedia.orgnih.gov This reactivity is enhanced by the inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-halogen bond. nih.gov Due to the two electron-withdrawing groups (carbonyl and halide), the α-hydrogen is acidic. wikipedia.org
The interplay between enolate formation and the inherent reactivity of the C-Cl bond defines the chemistry at the alpha-carbon. For instance, in the Favorskii rearrangement, base abstraction of an acidic α-proton is the initial step, leading to a carbanion that then displaces the halide. wikipedia.org
Condensation Reactions and Heterocycle Annulation
The bifunctional nature of α-haloketones like this compound makes them exceptionally useful precursors for the synthesis of various heterocyclic systems. wikipedia.orgmdpi.comnih.gov The molecule possesses two electrophilic centers, which can react with dinucleophilic species to build new rings. researchgate.net
A prominent example is the Hantzsch Thiazole (B1198619) Synthesis , where an α-haloketone reacts with a thioamide. ijper.orgsynarchive.com In this reaction, this compound would react with a thioamide to produce a 2,4-disubstituted thiazole, bearing the 5-methyl-2-furyl group at position 4. The reaction proceeds via initial nucleophilic attack by the thioamide sulfur on the chloromethyl carbon, followed by cyclization and dehydration. ijper.orgsynarchive.com This method is a cornerstone for the synthesis of thiazole derivatives. ijper.org
Similarly, reactions with other dinucleophiles can lead to a wide array of heterocycles:
Pyrroles (Hantzsch Pyrrole (B145914) Synthesis): Reaction with β-dicarbonyl compounds and ammonia or amines. wikipedia.org
Imidazoles: Reaction with amidines.
Fused Heterocycles: The reactivity of α-haloketones has been exploited in reactions with N-heterocyclic compounds, often leading to quaternization followed by cycloaddition to form fused pyrrole derivatives. nih.gov
Table 2: Examples of Heterocycle Annulation Reactions
| Reagent(s) | Resulting Heterocycle | Synthetic Method |
|---|---|---|
| Thioamide | Thiazole | Hantzsch Thiazole Synthesis ijper.orgsynarchive.com |
| Thiourea | 2-Aminothiazole | Hantzsch Thiazole Synthesis wikipedia.org |
Furan Ring Reactivity and Dearomatization Pathways
The furan ring in this compound is an electron-rich heterocycle, susceptible to electrophilic attack and various rearrangement and reduction pathways.
Electrophilic Aromatic Substitution Patterns on the Furan Ring
The furan ring is highly reactive towards electrophiles, with substitution occurring preferentially at the α-positions (C2 and C5). In this compound, the C2 and C5 positions are already substituted. The existing substituents—a deactivating acyl group at C2 and an activating methyl group at C5—direct incoming electrophiles. The acyl group is an electron-withdrawing substituent that deactivates the ring towards electrophilic attack, providing some stability against acid-catalyzed polymerization or ring-opening. pharmaguideline.com Conversely, the methyl group is an electron-releasing group.
Typical electrophilic substitution reactions for furans include:
Halogenation: Furan reacts vigorously with chlorine and bromine at room temperature. pharmaguideline.com For substituted furans, milder conditions are required to achieve mono-substitution. pharmaguideline.com For a furan with an electron-withdrawing group at position-2, bromination often yields the 5-bromo derivative. pharmaguideline.com
Nitration: This is typically carried out at low temperatures with mild nitrating agents like acetyl nitrate (B79036) to prevent degradation. pharmaguideline.comnumberanalytics.com
Sulfonation: Furan can be sulfonated using reagents like a sulfur trioxide-pyridine complex. pharmaguideline.com
Acylation: Friedel-Crafts acylation of furans requires mild catalysts like phosphoric acid or boron trifluoride. pharmaguideline.com
Ring Opening and Recyclization Reactions of Furan Derivatives
Furan derivatives can undergo ring-opening reactions, particularly under acidic conditions. rsc.orgacs.orgnumberanalytics.com The protonation of the furan ring, typically at an α-carbon, can lead to the formation of reactive intermediates that are susceptible to nucleophilic attack and subsequent ring cleavage. acs.org This process is fundamental to the decomposition of furans but also serves as a powerful tool in synthesis. rsc.orgacs.org
A notable transformation related to the structure of this compound is the Piancatelli Rearrangement . wikipedia.orgrsc.orgsynarchive.com This acid-catalyzed reaction converts 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. nih.gov While the starting material is a ketone, its reduction would yield a 2-furylcarbinol, a direct precursor for the Piancatelli rearrangement. wikipedia.orgnih.gov The rearrangement proceeds through a furan ring opening-electrocyclization process. rsc.org Substrates with a 5-methyl group, such as the one derived from the title compound, are known to be reactive and can undergo the rearrangement under milder conditions. wikipedia.orgnih.gov This reaction has become a valuable method for synthesizing complex natural products, including prostaglandins. wikipedia.org
Hydrogenation and Reduction of the Furan Heterocycle
The furan ring can be reduced to its saturated analogue, tetrahydrofuran (B95107). numberanalytics.com This transformation, known as hydrogenation, is a critical process in organic synthesis. studysmarter.co.uk
The reduction of furan derivatives can be achieved through several methods:
Catalytic Hydrogenation: This is the most common method, employing hydrogen gas (H₂) and a metal catalyst. numberanalytics.comnih.gov Catalysts such as palladium (Pd), platinum (Pt), nickel (Ni), and ruthenium (Ru) are often used. google.commdpi.com The reaction conditions, including temperature, pressure, and choice of catalyst, can influence the selectivity between ring hydrogenation and reduction of other functional groups. mdpi.comrwth-aachen.de For instance, at lower temperatures, hydrogenation of the furan ring may be favored, while at higher temperatures, other functional groups might be reduced first. rwth-aachen.de
Chemical Reduction: Reagents like sodium borohydride (NaBH₄) can be used, although reducing a simple furan ring without ring-opening can be challenging. pharmaguideline.comnumberanalytics.com
Electrochemical Hydrogenation: This method offers a milder alternative, using electrocatalytically generated hydrogen equivalents to saturate the furan ring. researchgate.netrsc.org
Studies on furan hydrogenation show that the reaction often proceeds via sequential hydrogenation of the ring carbons, with dihydrofuran and hydrofuran species as intermediates. rsc.org The selectivity between complete hydrogenation to tetrahydrofuran and ring-opening to form products like butanols can be controlled by reaction conditions. rsc.org
Table 3: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₇H₇ClO₂ |
| Imine | Varies |
| Oxime | Varies |
| Hydrazone | Varies |
| Enol | Varies |
| Enolate | Varies |
| Thiazole | C₃H₃NS |
| Pyrrole | C₄H₅N |
| Imidazole | C₃H₄N₂ |
| 2-furylcarbinol | C₅H₆O₂ |
| 4-hydroxycyclopentenone | C₅H₆O₂ |
| Prostaglandin | Varies |
| Tetrahydrofuran | C₄H₈O |
| Dihydrofuran | C₄H₆O |
| Butanol | C₄H₁₀O |
| Acetyl nitrate | CH₃CO₃N |
| Sulfur trioxide | SO₃ |
| Pyridine (B92270) | C₅H₅N |
| Phosphoric acid | H₃PO₄ |
| Boron trifluoride | BF₃ |
| Sodium borohydride | NaBH₄ |
| Palladium | Pd |
| Platinum | Pt |
| Nickel | Ni |
Derivatives and Analogues: Synthesis and Elucidation of Chemical Properties
Preparation of Functionalized Alkyl and Aryl Derivatives
The primary route for functionalization stems from the high reactivity of the C-Cl bond in the chloromethyl group, which is susceptible to nucleophilic substitution. This allows for the direct introduction of a range of functionalities, transforming the parent molecule into valuable intermediates.
The chloromethyl group is an excellent electrophilic site for reactions with various nucleophiles. This reactivity is a cornerstone for introducing carboxylic acid, ester, and amide groups.
Carboxylic Acids: The synthesis of the corresponding carboxylic acid, (5-methyl-2-furoyl)acetic acid, can be achieved via a two-step process. The first step involves a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide, to form a nitrile intermediate. Subsequent acidic or basic hydrolysis of the nitrile group yields the desired carboxylic acid.
Esters: Ester derivatives can be prepared directly through nucleophilic substitution using a carboxylate salt (e.g., sodium acetate) in what is known as an esterification reaction. Alternatively, biobased 5-(chloromethyl)furoate esters can be deprotonated to form furylogous enolates, which can then participate in further reactions. escholarship.org The conversion of 5-(chloromethyl)furfural (CMF), a closely related compound, to 5-methoxymethylfurfural (MMF) via nucleophilic substitution with methanol (B129727) highlights the feasibility of such transformations. cetjournal.it
Amides: Amide functionalities are introduced by reacting the chloromethyl ketone with primary or secondary amines. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon atom bearing the chlorine atom. Microwave-assisted methods have proven effective for synthesizing amides and esters containing furan (B31954) rings. researchgate.net General methods for forming amides from carboxylic acids often involve activation with reagents like diethyl chlorophosphate, followed by reaction with an amine. researchgate.netescholarship.orgnih.gov
The following table summarizes these synthetic transformations.
Table 1: Synthesis of Carboxylic Acid, Ester, and Amide Derivatives
| Target Functionality | Synthetic Approach | Key Reagents | Intermediate/Product |
|---|---|---|---|
| Carboxylic Acid | Nucleophilic substitution followed by hydrolysis | 1. NaCN or KCN2. H₃O⁺ or OH⁻ | 3-(5-methyl-2-furyl)-3-oxopropanenitrile |
| Ester | Nucleophilic substitution | R-COO⁻Na⁺ | Alkyl (5-methyl-2-furoyl)acetate |
| Amide | Nucleophilic substitution | R¹R²NH | N-substituted 2-(5-methyl-2-furoyl)ethanamine |
The electrophilic chloromethyl group is also amenable to reactions with phosphorus and sulfur nucleophiles, yielding phosphorylated and sulfonylated derivatives.
Phosphorylated Analogues: The synthesis of phosphonate (B1237965) esters is commonly achieved through the Michaelis-Arbuzov reaction. This reaction involves the treatment of Chloromethyl 5-methyl-2-furyl ketone with a trialkyl phosphite, such as triethyl phosphite. The reaction proceeds via nucleophilic attack of the phosphorus atom on the chloromethyl group, followed by the elimination of an alkyl halide to yield the corresponding diethyl (2-(5-methyl-2-furyl)-2-oxoethyl)phosphonate.
Sulfonylated Analogues: Sulfonylated derivatives can be prepared by reacting the chloromethyl ketone with a sulfinate salt, such as sodium benzenesulfinate. This nucleophilic substitution reaction yields a sulfone. These sulfone derivatives are synthetically useful as they can be used to generate stabilized carbanions for further C-C bond formation. escholarship.org
Table 2: Synthesis of Phosphorylated and Sulfonylated Derivatives
| Derivative Type | Synthetic Reaction | Typical Reagents | Product Structure |
|---|---|---|---|
| Phosphorylated | Michaelis-Arbuzov Reaction | P(OR)₃ (e.g., Triethyl phosphite) | (5-methyl-2-furoyl)methylphosphonate |
| Sulfonylated | Nucleophilic Substitution | R-SO₂⁻Na⁺ (e.g., Sodium benzenesulfinate) | 1-(5-methyl-2-furyl)-2-(phenylsulfonyl)ethan-1-one |
Heterocyclic Ring Systems Derived from this compound
The furan nucleus and the associated ketone functionality serve as a versatile scaffold for constructing a variety of new heterocyclic rings through cyclization and multicomponent reactions.
The reactive nature of the starting ketone allows it to be a key component in classical syntheses of six-membered aromatic heterocycles like pyridines and pyrimidines.
Pyridine (B92270) Formation: The Hantzsch pyridine synthesis offers a robust method for constructing substituted pyridines. wikipedia.orgchemtube3d.comorganic-chemistry.org In a typical Hantzsch reaction, an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) are condensed. wikipedia.org By utilizing the furan moiety as the aldehyde component (or a derivative thereof), and reacting it with a β-ketoester and ammonia, substituted dihydropyridines can be formed, which are then oxidized to the corresponding pyridine. organic-chemistry.orgresearchgate.net Another powerful method is the Kröhnke pyridine synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.org The starting furan ketone can be converted into a suitable α,β-unsaturated derivative to participate in this type of cyclocondensation. baranlab.org
Pyrimidine (B1678525) Formation: Pyrimidine rings are generally synthesized by the condensation of a 1,3-dicarbonyl compound with an amidine. The this compound can be chemically modified to generate the required 1,3-dicarbonyl synthon. For instance, acylation of the ketone can produce a 1,3-diketone which, upon reaction with various amidine hydrochlorides, yields highly substituted pyrimidine derivatives. clockss.orgorganic-chemistry.org
Table 3: Synthesis of Pyridine and Pyrimidine Heterocycles
| Heterocycle | Synthetic Method | Key Precursors from Starting Material | General Co-reactants |
|---|---|---|---|
| Pyridine | Hantzsch Synthesis wikipedia.org | Furyl aldehyde derivative | β-ketoester, Ammonia/Ammonium acetate |
| Pyridine | Kröhnke Synthesis wikipedia.org | α,β-Unsaturated furyl ketone | α-Pyridinium methyl ketone salt, Ammonium acetate |
| Pyrimidine | Principal Synthesis organic-chemistry.org | 1,3-Dicarbonyl derivative of the furan | Amidine hydrochloride |
The furan ring itself can be annulated to form fused heterocyclic systems, leading to compounds with increased structural complexity and novel properties. Furopyridines are a prominent class of such fused systems. semanticscholar.orgresearchgate.net
The synthesis of furopyridines can be approached by constructing the pyridine ring onto the existing furan core. semanticscholar.org This often involves multi-step sequences. For example, a 3-furoyl-L-leucine can be synthesized and then subjected to an intramolecular Friedel-Crafts acylation to form a dihydrofuro[3,2-c]pyridine-4,7-dione core structure. mdpi.com Further modifications can lead to a variety of substituted furopyridine derivatives. mdpi.comnih.gov
Intramolecular cyclization of suitably functionalized furan derivatives is another powerful strategy. For instance, unsaturated acyloxy sulfones derived from furan precursors can undergo intramolecular cyclization upon deprotonation to generate fused furan ring systems. nih.gov The development of furan-containing spiro-fused polycyclic aromatic compounds (PACs) has also garnered interest, creating complex three-dimensional structures with unique photophysical properties. nih.gov
Table 4: Examples of Fused and Polycyclic Systems
| Fused System | Synthetic Strategy | Key Reaction Type | Reference |
|---|---|---|---|
| Furo[3,2-c]pyridines | Construction of pyridine ring on furan | Intramolecular Friedel-Crafts acylation | mdpi.com |
| Furo[2,3-b]pyridines | Multi-step synthesis with handle installation | Palladium-mediated cross-coupling | researchgate.net |
| Naphthodihydrofurans | Reaction with aromatic enols | Cyclization of nitrostilbene derivatives | nih.gov |
| Fused Furan Rings | Annulation onto cycloalkenones | Intramolecular cyclization of acyloxy sulfones | nih.gov |
The functional groups of this compound can be transformed to facilitate the synthesis of other five-membered heterocycles, particularly those containing nitrogen.
The synthesis of 1,3,4-oxadiazoles is a well-established process that typically begins with a carboxylic acid hydrazide. ijper.org The starting ketone must first be converted to the corresponding 5-methyl-2-furoic acid. This acid is then esterified, and subsequent reaction with hydrazine (B178648) hydrate (B1144303) yields 5-methyl-2-furoic acid hydrazide. This key intermediate can be cyclized with various one-carbon electrophiles to form the 1,3,4-oxadiazole (B1194373) ring. Common cyclizing agents include carbon disulfide (which yields a 2-thiol substituted oxadiazole), triethyl orthoformate, or cyanogen (B1215507) bromide. researchgate.net Phosphorus oxychloride is also frequently used as a dehydrating cyclization agent in reactions with other carboxylic acids or acyl halides. ijper.orgnih.gov
Beyond oxadiazoles, the furan scaffold can be used to generate other nitrogenous heterocycles. For example, metal-catalyzed cycloisomerization reactions of furan-containing alkynylpyrrolidines can afford substituted furans and furo[3,2-b]pyrroles. uow.edu.au The vast field of nitrogen-containing heterocycles offers numerous synthetic routes that can be adapted from furan-based starting materials. nih.govmdpi.comorganic-chemistry.org
Table 5: Synthesis of Oxadiazole and Related Heterocycles
| Target Heterocycle | Key Intermediate | Cyclization Reagent/Method | Resulting Substructure |
|---|---|---|---|
| 1,3,4-Oxadiazole | 5-methyl-2-furoic acid hydrazide | Carbon Disulfide (CS₂) | 2-(5-methylfuran-2-yl)-1,3,4-oxadiazole-2-thiol |
| 1,3,4-Oxadiazole | 5-methyl-2-furoic acid hydrazide | Phosphorus Oxychloride (POCl₃) / Carboxylic acid | 2,5-Disubstituted 1,3,4-oxadiazole |
| Furo[3,2-b]pyrrole | 3-hydroxy-2-alkynylpyrrolidine derivative | Metal-catalyzed cycloisomerization | Fused furopyrrole system |
The development of derivatives from this compound is pivotal for creating novel molecular architectures. The inherent reactivity of both the ketone and the chloromethyl group allows for a wide range of chemical modifications, leading to a diverse library of analogues with unique stereochemical and electronic properties.
Chiral Derivatives and Enantioselective Synthesis
The creation of chiral molecules from achiral starting materials is a cornerstone of modern organic synthesis, particularly for applications in pharmaceuticals and materials science. The prochiral ketone of this compound is an ideal target for asymmetric transformations, enabling the synthesis of enantiomerically enriched secondary alcohols. These chiral alcohols are valuable intermediates, readily converted to other functional groups such as ethers, amines, and thioethers. acsgcipr.org
The enantioselective reduction of the ketone moiety in furan-containing compounds is a well-established and powerful strategy for introducing a stereocenter. Several catalytic methods have proven highly effective for this transformation.
Catalytic Reductions:
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-proline, in combination with a borane (B79455) source (e.g., BH₃•THF or borane dimethylsulfide). mdpi.comwikipedia.org The reaction is highly reliable for reducing a wide array of prochiral ketones to their corresponding chiral secondary alcohols with high levels of enantioselectivity. wikipedia.orgnrochemistry.comyoutube.com The mechanism involves the formation of a complex between the oxazaborolidine catalyst, the borane, and the ketone. nrochemistry.com This assembly facilitates a face-selective hydride transfer through a six-membered transition state, leading to a predictable absolute stereochemistry of the resulting alcohol. wikipedia.orgnrochemistry.com Research has shown this method to be effective for aryl methyl, ethyl, and even chloromethyl ketones, affording the corresponding secondary alcohols with excellent enantioselectivities, often in the range of 91–98% enantiomeric excess (ee). mdpi.comnih.gov The presence of substituents on the ketone and the choice of chiral ligand can influence the enantiomeric excess of the product. niscpr.res.in
Noyori Asymmetric Hydrogenation: Developed by Ryōji Noyori, this technique utilizes chiral ruthenium(II) complexes, most notably with the BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) ligand, to catalyze the hydrogenation of ketones with hydrogen gas. nrochemistry.comwikipedia.org This method is particularly effective for polar substrates, including ketones. wikipedia.org The active catalyst, often a ruthenium hydride complex, transfers hydrogen to the ketone through a mechanism that involves metal-ligand bifunctional catalysis. rsc.orgmdpi.com The reaction can provide chiral alcohols with high enantioselectivity for various aromatic and heterocyclic ketones. mdpi.com
Biocatalytic Reduction: The use of enzymes (biocatalysis) offers a green and highly selective alternative for ketone reduction. nih.govresearchgate.net Alcohol dehydrogenases (ADHs) or ketoreductases, either as isolated enzymes or within whole-cell systems (e.g., bacteria, yeast, or plant tissues), can reduce prochiral ketones to enantiopure alcohols with exceptional selectivity (>99% ee). nih.govnih.govmdpi.com These reactions are typically performed under mild conditions in aqueous media. researchgate.net For instance, the asymmetric reduction of 2-haloacetophenones to optically active 2-halo-1-arylethanols has been successfully demonstrated using engineered secondary alcohol dehydrogenase mutants. nih.gov Similarly, various plant tissues, such as those from carrots and potatoes, have been shown to reduce halogen-containing aromatic ketones with high enantioselectivity. nih.gov A chemoenzymatic route has been developed for the synthesis of enantiopure nitrogen-containing furfuryl alcohols, showcasing the power of combining chemical and biological catalysis. nih.gov
| Substrate | Catalyst/Method | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Acetophenone | (S)-Me-CBS / BH₃•SMe₂ | (R)-1-Phenylethanol | 91% | niscpr.res.in |
| 4'-Chloroacetophenone | Carrot (Daucus carota) tissue | (S)-1-(4-chlorophenyl)ethanol | >98% | nih.gov |
| Aryl Chloromethyl Ketone | Chiral Lactam Alcohol / BH₃ | (S)-2-chloro-1-phenylethanol | 91% | mdpi.com |
| 2-Acetylfuran (B1664036) | RuCl₂[(R)-BINAP] / H₂ | (R)-1-(Furan-2-yl)ethanol | >95% (implied) | nrochemistry.comyoutube.com |
| 3-Acetamido-5-acetylfuran (3A5AF) | Carbonyl Reductase (ScCR) | (R)-3-Acetamido-5-(1-hydroxylethyl)furan | >99% | nih.gov |
Asymmetric Addition Reactions:
Beyond reduction, the ketone center can undergo asymmetric addition of organometallic reagents to generate chiral tertiary alcohols. A notable example is the addition of (2-furyl)diethylaluminum to aromatic ketones, catalyzed by a titanium complex of (S)-BINOL, which yields chiral tertiary furyl alcohols with high enantioselectivity (87-93% ee). rsc.orgnih.gov This approach provides a direct route to more complex chiral furan-containing structures.
Starting from furan-based ketones or their derivatives, a variety of stereospecific molecules can be prepared through cyclization and other synthetic transformations.
Synthesis of Chiral Furanones: Chiral 2(5H)-furanones are a class of compounds with significant biological interest. mdpi.com Their synthesis can be achieved through stereospecific routes. For example, novel thioethers can be obtained from the reaction of stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones with thiols. Subsequent oxidation of these thioethers with hydrogen peroxide yields the corresponding chiral 2(5H)-furanone sulfones. mdpi.com Another approach involves the copper-catalyzed asymmetric conjugate addition of dialkylzinc reagents to furanones using amino-acid-based phosphanes as chiral ligands. nih.gov
Cyclization Reactions: Furyl ketones can serve as precursors for complex fused-ring systems. The Nazarov reaction, an electrocyclic reaction of divinyl ketones, can be applied to 2-furyl vinyl ketones. Using photochemical methods, these substrates can be cyclized to produce furan-fused cyclopentanones. nih.gov In another example, β-furyl amides can undergo an oxidative spirocyclization when treated with m-CPBA to form novel spiro-γ-butenolide-γ-butyrolactones. nih.gov These reactions demonstrate how the furan ring itself can participate in stereoselective bond-forming events to build molecular complexity.
Based on a comprehensive search for scientific literature, there are currently no available theoretical and computational investigation studies specifically focused on the chemical compound “this compound.”
Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested article outline, which includes:
Quantum Chemical Calculations for Electronic Structure and Reactivity: No specific Density Functional Theory (DFT) studies, molecular orbital analyses, or charge distribution calculations for this compound were found.
Conformation Analysis and Stereochemical Predictions: Information regarding the conformational landscape or stereochemical properties based on computational predictions is not present in the available literature.
Molecular Dynamics Simulations for Intermolecular Interactions: There are no published molecular dynamics simulations investigating the intermolecular interactions of this specific ketone.
Structure-Reactivity Relationship Studies via Computational Models: No computational models detailing the structure-reactivity relationships for this compound could be located.
While research exists on related furan derivatives, such as 5-(chloromethyl)furfural and 5-methyl-2-ethylfuran, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these analogous compounds. Without specific studies on the target molecule, the generation of the requested article is not feasible.
Advanced Applications in Chemical Sciences
Role as a Synthetic Intermediate in Organic Synthesis
The utility of furan-based compounds as versatile intermediates is well-established in organic chemistry. Aryl methyl ketones, the class to which Chloromethyl 5-methyl-2-furyl ketone belongs, are recognized as attractive precursors for the synthesis of a wide array of heterocyclic compounds. chemicalbook.com The presence of multiple reactive sites in its structure underpins its potential as a valuable synthetic tool.
While specific, complex molecules derived directly from this compound are not extensively documented in publicly available literature, its structural components suggest a significant potential for such applications. The closely related and extensively studied compound, 5-(chloromethyl)furfural (CMF), serves as a key bio-based platform molecule for producing a variety of value-added chemicals, including 5-methyl-2-furoic acid and its derivatives. researchgate.netbldpharm.com These derivatives are known intermediates in the synthesis of pharmaceuticals, food additives, and fragrance molecules. bldpharm.com
The reactivity of the chloromethyl group allows for nucleophilic substitution reactions, enabling the introduction of various functional groups and the extension of the carbon skeleton. The ketone moiety can undergo a range of transformations, such as reduction to an alcohol, reductive amination to form amines, or participation in condensation reactions like the aldol (B89426) or Knoevenagel reactions. These reactions are fundamental in building molecular complexity. For instance, furan-containing ketones can be precursors to more complex structures, as exemplified by the synthesis of methyl 5-(3,7,11-trimethyldodecyloxy)-2-furyl ketone from its corresponding carboxylic acid, indicating the amenability of the furan (B31954) ketone scaffold to elaboration. bldpharm.com
The synthesis of multifunctional compounds often relies on starting materials that possess several distinct reactive handles. This compound fits this description, possessing three key features: the furan ring, the ketone carbonyl group, and the chloromethyl group. Each of these can be addressed with a high degree of chemical selectivity.
The furan ring itself can participate in cycloaddition reactions, notably the Diels-Alder reaction, which is a powerful tool for constructing complex cyclic systems. nih.gov The ketone and chloromethyl groups offer orthogonal reactivity, allowing for stepwise functionalization. For example, the chloromethyl group could be converted into a different functional group via substitution, followed by a reaction at the ketone center. This strategic, stepwise modification is crucial for the assembly of multifunctional molecules where different parts of the molecule are designed for specific purposes. Research on CMF has shown its utility in creating multifunctional difuranic building blocks, highlighting the potential of the chloromethylfuran scaffold in this area. biosynth.com
Applications in Polymer and Materials Science
Furan-based monomers are of increasing interest for the development of renewable polymers and advanced materials. google.com The unique chemistry of the furan ring allows for the creation of materials with novel properties, such as thermal reversibility and self-healing capabilities.
There is a growing body of research on the use of furan derivatives in polymer science. Difunctional furan monomers, such as 2,5-furandicarboxylic acid (FDCA), are used to produce bio-based polyesters like polyethylene (B3416737) furanoate (PEF), which is considered a renewable alternative to PET. nih.govgoogle.com The Diels-Alder reaction of furan moieties with dienophiles is a key strategy for creating thermoreversible cross-linked polymer networks. nih.gov
Although direct polymerization or use as a cross-linking agent of this compound is not prominently reported, its structure presents possibilities for such applications. The chloromethyl group could be used to graft the molecule onto an existing polymer chain, a process known as polymer grafting, which modifies the surface properties of materials. Alternatively, the ketone could be chemically modified to introduce a polymerizable group, such as a vinyl or acrylic moiety, thereby converting it into a novel functional monomer. The synthesis of biobased polyesters from 2,5-bis(hydroxymethyl)furan (BHMF) demonstrates the utility of furan diols as monomers, and it is conceivable that derivatives of this compound could be designed to act in a similar capacity. wikipedia.org
The conversion of biomass-derived furans into specialty chemicals is a cornerstone of modern biorefinery concepts. nih.gov CMF, a related compound, is recognized as a key intermediate for various specialty chemicals due to the high reactivity of the chloromethyl group. researchgate.netsigmaaldrich.com
This compound can be considered a potential precursor for specialty chemicals and functional materials. Its furan ring could be incorporated into larger conjugated systems for applications in organic electronics. The reactivity of the chloromethyl group allows for its attachment to surfaces or incorporation into larger molecular architectures, potentially leading to materials with tailored properties. For example, the grafting of poly(methyl vinyl ketone) onto surfaces has been shown to alter their chemical and physical characteristics, suggesting that ketone-containing molecules can be valuable for surface modification. google.com
Development of Advanced Analytical Standards and Reagents
The furan ring system is a foundational structure in a vast array of organic compounds, and its derivatives are pivotal in both biological and industrial chemical processes. The functionalization of the furan core with reactive groups provides a versatile platform for the synthesis of novel molecules. One such derivative, this compound, also known by its IUPAC name 2-chloro-1-(5-methylfuran-2-yl)ethanone, represents a significant, though specialized, building block in the advancement of chemical sciences. nih.gov Its utility in the development of advanced analytical standards and reagents stems from its inherent reactivity, which allows for the targeted synthesis of more complex molecules.
While not typically employed as a primary analytical standard for routine measurements in areas like food analysis, the principal role of this compound is that of a highly reactive intermediate. thegoodscentscompany.cominnospk.com Its chemical structure, featuring a chloromethyl ketone group attached to a 5-methylfuran core, makes it an ideal precursor for synthesizing specific, high-purity compounds that can then serve as certified reference materials or advanced reagents in various analytical and research applications.
The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes this position highly susceptible to nucleophilic substitution. This reactivity is central to its function as a reagent. The chloromethyl ketone moiety is a well-established functional group in organic synthesis, known for its ability to alkylate a wide range of nucleophiles, including amines, thiols, and carbanions. This allows for the covalent attachment of the 5-methyl-2-furoylacetyl group to other molecules, thereby creating novel chemical entities.
The development of new industrial processes, pharmaceuticals, or agrochemicals often leads to the formation of new furan-containing byproducts or metabolites. To monitor and quantify these new compounds, highly purified analytical standards are essential for the validation of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This compound can serve as a key starting material for the custom synthesis of these specific analytical standards, especially when they are not commercially available.
Research Findings on Synthetic Utility
Although specific research detailing the use of this compound as a direct precursor for a named analytical standard is not abundant in publicly accessible literature, its synthetic potential can be inferred from the well-documented chemistry of related compounds like 5-(chloromethyl)furfural (CMF). mdpi.comfluorochem.co.uk CMF is recognized as a versatile, bio-based platform molecule where the chloromethyl group is readily displaced in nucleophilic substitution reactions to create a wide array of derivatives. mdpi.comfluorochem.co.uk Similarly, the chloromethyl group in this compound provides a reactive handle for synthetic transformations.
For instance, reaction with a primary or secondary amine would yield the corresponding aminomethyl ketone derivative. These resulting compounds, possessing both a furan ring and an amino ketone functionality, could be investigated as novel ligands for metal catalysis or as standards for the analysis of new classes of synthetic compounds.
Furthermore, the ketone functionality itself can undergo a range of reactions, such as reduction to a secondary alcohol or conversion to an imine or hydrazone. This dual reactivity (at the chloromethyl and ketone positions) allows for the generation of a diverse library of molecules from a single starting material. The controlled, stepwise reaction at these two sites enables the construction of complex molecular architectures tailored for specific analytical or reagent needs.
The table below summarizes the key physicochemical properties of this compound, which are essential for its application as a reagent and for the characterization of its downstream products.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇ClO₂ | nih.gov |
| Molecular Weight | 158.58 g/mol | nih.gov |
| IUPAC Name | 2-chloro-1-(5-methylfuran-2-yl)ethanone | nih.gov |
| CAS Number | 81805-55-2 | nih.gov |
| Canonical SMILES | CC1=CC=C(O1)C(=O)CCl | nih.gov |
| Physical Description | Data not widely available; likely a solid or liquid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents. | |
The potential synthetic transformations of this compound for the development of new reagents and standards are outlined in the following conceptual table.
Potential Synthetic Pathways for Developing Analytical Standards and Reagents
| Reactant | Reaction Type | Product Class | Potential Application of Product |
|---|---|---|---|
| Primary/Secondary Amine | Nucleophilic Substitution | Aminomethyl furyl ketones | Synthesis of novel ligands, potential impurities standards. |
| Thiol | Nucleophilic Substitution | Thioether furyl ketones | Precursors for sulfur-containing heterocyclic synthesis, analytical standards for related compounds. |
| Sodium Azide | Nucleophilic Substitution | Azidomethyl furyl ketones | Intermediate for the synthesis of triazoles and other nitrogen-containing heterocycles via click chemistry. |
| Grignard Reagent | Nucleophilic Addition to Ketone | Tertiary Alcohols | Chiral alcohols for use as catalysts or standards. |
Future Research Directions and Unexplored Avenues
Expanding Synthetic Scope: Novel Transformations and Functionalizations
The inherent reactivity of Chloromethyl 5-methyl-2-furyl ketone, owing to its α-haloketone structure, presents a fertile ground for exploring a wide array of chemical transformations. The chloromethyl group is a versatile handle for nucleophilic substitution, while the ketone functionality allows for a host of carbonyl chemistry reactions.
Future research should focus on leveraging this dual reactivity. For instance, the development of carbon nucleophiles from related compounds like 5-(chloromethyl)furfural (CMF) highlights a promising pathway. escholarship.org Strategies to deprotonate the furan (B31954) ring directly could create furylogous enolates, enabling reactions with various electrophiles. escholarship.org This approach could be extended to develop novel tandem reactions, where initial substitution at the chloromethyl site is followed by a ketone-directed transformation, or vice-versa, to rapidly build molecular complexity.
Further avenues include exploring its participation in multicomponent reactions to construct complex heterocyclic systems in a single step. The α-haloketone moiety is a classic component in syntheses like the Hantzsch pyrrole (B145914) synthesis or Feist-Benary furan synthesis, suggesting that this compound could serve as a valuable building block for novel, highly substituted heterocycles. studysmarter.co.ukorganic-chemistry.org Additionally, its role as a dienophile or diene in cycloaddition reactions, such as the Diels-Alder reaction, remains largely unexplored and could provide access to complex bicyclic structures. pharmaguideline.comstackexchange.com
Catalytic Approaches for Enhanced Selectivity and Sustainability
The development of catalytic methods for the synthesis and functionalization of this compound is crucial for enhancing reaction efficiency, selectivity, and sustainability. Current furan synthesis often relies on metal catalysis, photocatalysis, or electrocatalysis. nih.gov
Future work should investigate novel catalytic systems to control transformations involving this compound. Transition metal catalysis, using elements like ruthenium, cobalt, or palladium, could enable a range of cross-coupling reactions at the chloromethyl position. acs.orgrsc.org For example, cobalt-catalyzed modular assembly has been shown to be effective for creating multi-functionalized furans from unsaturated hydrocarbons and β-dicarbonyls, a strategy that could be adapted for derivatization. rsc.org Similarly, ruthenium catalysts are effective in the cyclization of epoxyalkyne derivatives to form functionalized furans. acs.org
Beyond metal catalysis, organocatalytic approaches offer a greener alternative. Base-catalyzed reactions of α-hydroxy ketones and cyano compounds have been used to synthesize tetrasubstituted furans without the need for metal catalysts. nih.gov Exploring the use of N-Heterocyclic Carbenes (NHCs) as catalysts could unlock unique reactivity, such as the umpolung (polarity inversion) of the ketone functionality, enabling reactions that are otherwise challenging. google.com The development of reusable heterogeneous catalysts, such as functionalized zeolites or polymers, would align with green chemistry principles by simplifying product purification and catalyst recycling. chemrxiv.orgfrontiersin.org
Table 1: Potential Catalytic Approaches for this compound An interactive table is available in the online version.
| Catalytic System | Potential Transformation | Research Goal | Representative References |
|---|---|---|---|
| Palladium/Copper | Suzuki, Sonogashira, or Heck cross-coupling at the C-Cl bond | C-C and C-heteroatom bond formation for novel derivatives | chemrxiv.org |
| Cobalt Complexes | [3+2] Annulation reactions | Construction of complex fused-ring systems | rsc.org |
| Ruthenium Complexes | Catalytic cyclization and functionalization | Access to diverse substituted furans | acs.org |
| N-Heterocyclic Carbenes (NHCs) | Umpolung of ketone, catalytic esterification | Novel reaction pathways, metal-free synthesis | google.com |
| Solid Acid Catalysts (e.g., Zeolites) | Condensation and etherification reactions | Green, reusable catalytic systems for derivative synthesis | frontiersin.orgresearchgate.net |
| Biocatalysts (e.g., Enzymes) | Enantioselective reduction of the ketone | Access to chiral building blocks | N/A |
Bio-inspired Synthesis and Derivatization from Renewable Resources
The structure of this compound strongly suggests its potential origin from renewable biomass. The furan scaffold is a strategic platform chemical derivable from the dehydration of carbohydrates like cellulose (B213188) and hemicellulose. mdpi.com Specifically, the 5-methylfuryl moiety points to 5-methylfurfural (B50972) (5-MF) as a key precursor, which can be synthesized directly from biomass-derived carbohydrates or via the hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF). nih.govnih.govresearchgate.net
A significant future research direction is to establish a complete, sustainable synthetic pathway to this compound starting from raw biomass. This bio-inspired approach would involve:
Catalytic conversion of 6-deoxy sugars (like rhamnose) or hexoses into 5-methylfurfural (5-MF). nih.govnih.gov Lewis acid-catalyzed methods have shown high selectivity in this conversion. nih.gov
Acylation of 5-MF to introduce the acetyl group at the 2-position, forming 2-acetyl-5-methylfuran (B71968).
Selective chlorination of the acetyl group's methyl position to yield the final product.
This pathway leverages the growing field of biorefining, which aims to replace fossil-based feedstocks with renewable ones. mdpi.com The related compound, 5-(chloromethyl)furfural (CMF), can be produced in high yields directly from carbohydrates, showcasing the feasibility of synthesizing chloromethylated furans from bio-based sources. researchgate.netmdpi.com Research into one-pot or tandem catalytic systems that can convert biomass-derived furans directly into functionalized ketones would be a significant advancement. mdpi.com
Advanced Characterization Techniques for Mechanistic Elucidation
A deep understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing existing reactions and discovering new ones. Advanced characterization techniques are indispensable for this purpose.
Future investigations should employ a suite of modern analytical methods to probe reaction pathways.
In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can monitor reaction progress in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics. mdpi.commdpi.com This is particularly valuable for complex, multi-step reactions or for distinguishing between competing mechanistic pathways. researchgate.net
Mass Spectrometry: High-resolution mass spectrometry (HRMS) coupled with techniques like electrospray ionization (ESI) can be used to detect and characterize reaction intermediates and products, even at very low concentrations. Isotope labeling studies, where deuterium (B1214612) or ¹³C is incorporated into the molecule, can be used in conjunction with NMR and MS to trace the path of atoms through a reaction mechanism. mdpi.com
X-ray Crystallography: When stable intermediates or products can be isolated as single crystals, X-ray crystallography provides unambiguous structural determination, which is critical for confirming stereochemistry and regiochemistry in complex transformations.
For example, a kinetic study on the formation of substituted furan-2(5H)-ones used spectrophotometry to elucidate a multi-step mechanism and identify the rate-determining step. researchgate.net Applying similar systematic kinetic and mechanistic analyses to reactions involving this compound will be crucial for its rational development as a synthetic building block.
Computational Design of Novel Derivatives with Tunable Properties
Computational chemistry provides powerful predictive tools for accelerating the discovery of new molecules and reactions. The application of these methods to this compound can guide synthetic efforts and help design derivatives with specific, desirable properties.
A key area for future research is the use of Density Functional Theory (DFT) calculations to:
Elucidate Reaction Mechanisms: DFT can be used to map potential energy surfaces for proposed reactions, calculate the energies of transition states and intermediates, and predict the most likely reaction pathways. nih.gov This can help explain observed selectivity and guide the optimization of reaction conditions.
Predict Molecular Properties: Computational methods can predict electronic properties (e.g., HOMO/LUMO energies), which are relevant for applications in organic electronics, as well as physicochemical properties. researchgate.netntu.edu.sg This allows for the in-silico screening of potential derivatives before committing to their synthesis.
Design Novel Functional Molecules: By understanding the structure-property relationships, researchers can computationally design new derivatives of this compound tailored for specific applications, such as pharmaceuticals, agrochemicals, or advanced materials. mdpi.com For instance, molecular docking studies can predict the binding affinity of derivatives to biological targets, guiding the design of new potential drug candidates. researchgate.netresearchgate.net
Studies have already demonstrated the use of DFT and molecular docking to design and understand the properties of other furan-based compounds, confirming the potential of this approach. nih.govresearchgate.netmdpi.com Applying these computational tools will be instrumental in unlocking the full potential of this compound and its derivatives.
Q & A
Q. What are the standard synthetic routes for Chloromethyl 5-methyl-2-furyl ketone, and how are key intermediates characterized?
The synthesis typically involves three stages:
- Cyclization : Precursors like substituted furans undergo cyclization under acidic or basic conditions.
- Chloromethylation : Introduction of the chloromethyl group using formaldehyde and hydrochloric acid.
- Friedel-Crafts Acylation : Attachment of the phenyl ketone group via reaction with an acid chloride (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃) . Characterization : Use NMR (¹H/¹³C) to confirm substituent positions, IR spectroscopy for functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹), and mass spectrometry for molecular weight validation. Purity is assessed via HPLC with UV detection.
Q. How can researchers validate the identity and purity of this compound?
- Analytical Techniques :
- Chromatography : HPLC or GC with a polar column (e.g., C18) to separate impurities.
- Spectroscopy : Compare experimental NMR shifts with predicted values (e.g., δ ~2.3 ppm for methyl groups, δ ~6.5–7.5 ppm for aromatic protons) .
- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₈H₇ClO₂) and isotopic patterns.
Advanced Research Questions
Q. How do reaction parameters influence the yield of this compound during Friedel-Crafts acylation?
Key factors include:
- Catalyst Loading : Excess AlCl₃ (>1.2 equiv) can lead to side reactions (e.g., over-acylation), while insufficient amounts reduce electrophilic activation.
- Temperature : Optimal range is 0–5°C to minimize ketone rearrangement.
- Solvent Polarity : Non-polar solvents (e.g., dichloromethane) enhance electrophilic reactivity compared to polar aprotic solvents . Methodology : Design a factorial experiment varying these parameters and quantify yields via GC-MS.
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies may arise from:
- Structural Isomerism : Minor positional differences (e.g., chloro vs. methyl group placement) drastically alter bioactivity.
- Assay Conditions : Variability in cell lines (e.g., HeLa vs. HEK293) or incubation times affects results . Resolution :
- Perform comparative studies using standardized protocols (e.g., MTT assay for cytotoxicity).
- Use computational docking to predict binding affinities to target proteins (e.g., kinases) and correlate with experimental IC₅₀ values.
Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced bioactivity?
- Electron-Withdrawing Groups : Substituents like halogens (Cl, F) at the 5-position enhance electrophilicity, improving interactions with nucleophilic protein residues.
- Steric Effects : Bulky groups at the 2-methyl position may hinder binding to hydrophobic pockets.
- Case Study : Analogues with 3-chloro substitution showed 12% higher apoptosis induction in HeLa cells compared to unsubstituted derivatives . Methodology : Synthesize analogs via Suzuki coupling or nucleophilic substitution, then screen against disease-relevant targets (e.g., cancer cell lines).
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the stability of this compound under basic conditions?
- Possible Causes :
- Hydrolysis of the chloromethyl group in aqueous basic media, leading to ketone degradation.
- Solvent-dependent stability (e.g., stable in THF but reactive in methanol/water mixtures) .
- Resolution :
Conduct stability studies using TLC or LC-MS to monitor degradation products. Pre-treat samples with stabilizing agents (e.g., antioxidants) in basic buffers.
- Resolution :
Experimental Design Considerations
Q. What in vitro models are appropriate for evaluating the anticancer potential of this compound derivatives?
- Cell Lines : Use panels of cancer cells (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity.
- Assays :
- Proliferation : MTT or resazurin-based assays.
- Apoptosis : Annexin V/PI staining coupled with flow cytometry.
- Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
- Dosage : Start with 1–100 µM and adjust based on preliminary toxicity data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
